molecular formula C20H16N4O3 B2880833 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034394-86-8

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B2880833
CAS RN: 2034394-86-8
M. Wt: 360.373
InChI Key: IKFGMNJQIPLVDP-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies, and its unique structure makes it a potential candidate for the development of new drugs.

Scientific Research Applications

Antibacterial and Antiexudative Activities

A series of compounds with structures incorporating elements similar to "N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide" have been synthesized and evaluated for their biological activities. For instance, compounds designed around the quinazolinyl and pyridinyl motifs have demonstrated significant antibacterial properties against various pathogens, such as Staphylococcus aureus, Escherichia coli, Proteus vulgaris, and Klebsiella pneumoniae (Singh et al., 2010). Similarly, derivatives featuring the furan-2-yl group, akin to the specified chemical structure, showed promising antiexudative activity, outperforming reference drugs in certain cases (Chalenko et al., 2019).

Novel Therapeutic Potentials

Research on related chemical frameworks, such as those containing furan-2-yl and pyridinyl components, has uncovered potential therapeutic applications. For instance, novel H3 receptor antagonists with structures sharing similarity to the given compound have shown to bind effectively to histamine H3 receptors in Alzheimer's disease brain, offering a promising avenue for cognitive performance improvement in preclinical models (Medhurst et al., 2007).

Insecticidal and Fungicidal Properties

Compounds based on pyridine derivatives, similar to the mentioned structure, have been explored for their insecticidal and fungicidal potentials. For instance, specific pyridine derivatives exhibited potent insecticidal activity against the cowpea aphid, significantly surpassing established insecticides in effectiveness (Bakhite et al., 2014). This highlights the potential of such compounds in agricultural bioactivity and pest control applications.

Synthesis and Chemical Properties

Research into the synthesis and properties of compounds with quinazolinyl, pyridinyl, and furan-2-yl components has contributed significantly to the field of organic chemistry. Studies have detailed efficient synthetic routes and explored the chemical reactivity of such compounds, paving the way for the development of novel drugs and materials with improved performance and specificity (Kandinska et al., 2006).

properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-19(12-24-13-23-16-5-2-1-4-15(16)20(24)26)22-11-14-7-8-17(21-10-14)18-6-3-9-27-18/h1-10,13H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFGMNJQIPLVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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